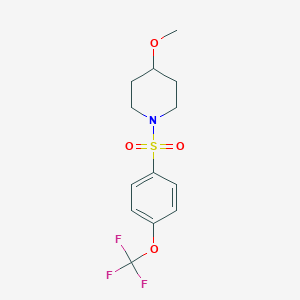

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a phenyl ring, which is further substituted with a trifluoromethoxy group

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis of polymers and in Suzuki–Miyaura coupling reactions , suggesting potential applications in material science and organic chemistry.

Mode of Action

The presence of the trifluoromethoxy group in its structure suggests that it might interact with its targets through electron withdrawing effects . This can influence the HOMO and LUMO energy levels of the compound, potentially affecting its reactivity .

Biochemical Pathways

Its potential use in suzuki–miyaura coupling reactions suggests that it might play a role in carbon-carbon bond formation .

Result of Action

Its potential use in the synthesis of polymers suggests that it might contribute to the formation of materials with specific optical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide, as effective agents against cancer. Research indicates that compounds with similar structures exhibit significant activity against androgen receptor-dependent cancers, such as prostate cancer. The compound's design allows it to function as a tissue-selective androgen receptor modulator (SARM), which can selectively inhibit tumor growth while minimizing side effects associated with traditional therapies .

1.2 Antimicrobial Properties

In vitro studies have demonstrated that pyrazole derivatives can exhibit antimicrobial activity against various pathogens. For instance, compounds structurally related to N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide have shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported to be as low as 0.22 μg/mL, indicating potent antimicrobial properties .

Agrochemical Applications

2.1 Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly in controlling weed species that are resistant to conventional herbicides. Research has indicated that pyrazole-based compounds can disrupt the metabolic pathways in target plants, leading to effective weed management in agricultural settings .

2.2 Fungicidal Activity

Additionally, N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide has shown promise as a fungicide. Its structural characteristics allow it to inhibit fungal growth effectively, making it a potential candidate for developing new fungicidal agents .

Materials Science

3.1 Synthesis of Functional Materials

The unique properties of pyrazoles enable their use in synthesizing functional materials with specific electronic and optical properties. For example, derivatives of N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide can be incorporated into polymer matrices to enhance their thermal stability and mechanical strength .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of pyrazole derivatives found that compounds similar to N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide exhibited significant growth inhibition in prostate cancer cell lines. The mechanism was attributed to the selective antagonism of androgen receptors, which are crucial for the proliferation of prostate cancer cells.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, pyrazole derivatives were evaluated for their ability to combat resistant strains of bacteria. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation, suggesting their potential utility in treating infections caused by resistant pathogens.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxy-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Methoxy-1-((4-(methoxy)phenyl)sulfonyl)piperidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Activité Biologique

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a compound with notable biological activities, primarily due to its structural features that include a piperidine ring and a sulfonyl group. This article reviews the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₆F₃NO₄S

- Molecular Weight : 339.33 g/mol

- CAS Number : 1234981-59-9

The biological activity of this compound is influenced by its interactions with various biological targets:

- Enzyme Inhibition : The sulfonamide functionality is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In studies, compounds with similar structures have demonstrated strong inhibitory effects on these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and certain infections.

- Antibacterial Activity : Research indicates that derivatives of piperidine exhibit moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The presence of the trifluoromethoxy group may enhance these properties by increasing lipophilicity and cellular penetration.

- Antitumor Activity : Compounds containing piperidine rings have been associated with anticancer properties. The sulfonamide moiety has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally similar to this compound:

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of piperidine derivatives, this compound exhibited promising results against several bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Enzyme Inhibition

A series of synthesized compounds were tested for their ability to inhibit AChE and urease. Among these, compounds similar to this compound demonstrated IC50 values significantly lower than those of standard inhibitors, suggesting enhanced potency and selectivity in enzyme inhibition .

Propriétés

IUPAC Name |

4-methoxy-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4S/c1-20-10-6-8-17(9-7-10)22(18,19)12-4-2-11(3-5-12)21-13(14,15)16/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZAXCKKENENAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.